molecular formula C17H18N4O2 B5968896 2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol

2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol

Cat. No.: B5968896
M. Wt: 310.35 g/mol
InChI Key: BLSYMXLJFJJEQZ-UHFFFAOYSA-N
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Description

2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol is a complex organic compound featuring a pyridine ring, an oxadiazole ring, and a phenylethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenylethanol moiety.

    Reduction: Reduced forms of the oxadiazole or pyridine rings.

    Substitution: Substituted derivatives at the pyridine or oxadiazole rings.

Scientific Research Applications

2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol is unique due to the combination of its pyridine, oxadiazole, and phenylethanol moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[methyl-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-21(11-15(22)13-7-3-2-4-8-13)12-16-19-17(20-23-16)14-9-5-6-10-18-14/h2-10,15,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSYMXLJFJJEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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